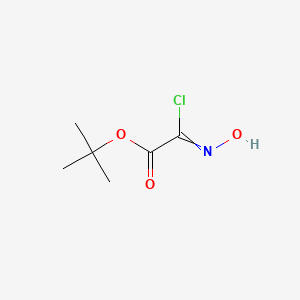

Tert-butyl 2-chloro-2-(hydroxyimino)acetate

Description

Tert-butyl 2-chloro-2-(hydroxyimino)acetate (CAS: Not explicitly provided in evidence; structurally related to Ethyl 2-chloro-2-(hydroxyimino)acetate, CAS 14337-43-0 ) is a specialized organic compound featuring a tert-butyl ester group, a chloro substituent, and a hydroxyimino (oxime) functional group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in cyclization reactions and heterocycle formation. The tert-butyl group likely enhances steric hindrance and stability compared to ethyl or benzyl esters, influencing reactivity and solubility in synthetic applications .

Properties

Molecular Formula |

C6H10ClNO3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

tert-butyl 2-chloro-2-hydroxyiminoacetate |

InChI |

InChI=1S/C6H10ClNO3/c1-6(2,3)11-5(9)4(7)8-10/h10H,1-3H3 |

InChI Key |

GPGVRMUHKXYTCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(=NO)Cl |

Origin of Product |

United States |

Preparation Methods

Nitrosation of Glycine Tert-Butyl Ester Hydrochloride

The most well-documented method involves the nitrosation of glycine tert-butyl ester hydrochloride (CAS 27532-96-3) under acidic conditions. The reaction proceeds via diazotization, where sodium nitrite (NaNO₂) and hydrochloric acid (HCl) generate a nitrosating agent in situ.

Procedure :

-

Dissolution and Acidification : Glycine tert-butyl ester hydrochloride (12.0 g, 71.6 mmol) is dissolved in water (60 mL) at 0°C. Concentrated HCl (5.97 mL, 1.0 equiv) is added to acidify the solution.

-

Nitrosation : Sodium nitrite (4.95 g in 15 mL water, 1.0 equiv) is introduced dropwise to the chilled mixture. An additional equivalent of HCl and NaNO₂ is added to ensure complete conversion.

-

Extraction and Isolation : After stirring for 10 minutes at 0°C, the product is extracted with ethyl acetate (3 × 50 mL), washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is obtained in 49% yield (6.3 g).

Key Observations :

-

Temperature control at 0°C is critical to minimize side reactions such as over-nitrosation or hydrolysis.

-

The use of ethyl acetate as an extraction solvent enhances recovery due to the compound’s moderate polarity.

Mechanistic Insights and Side Reactions

The reaction mechanism involves the formation of a nitrosonium ion (NO⁺) from NaNO₂ and HCl, which reacts with the α-amino group of glycine tert-butyl ester to form a diazonium intermediate. Subsequent elimination of nitrogen gas and rearrangement yields the hydroxyimino group. Competing pathways include:

-

Hydrolysis : Prolonged exposure to aqueous acid may hydrolyze the tert-butyl ester to acetic acid derivatives.

-

Dimerization : Elevated temperatures or excess nitrosating agents can promote dimerization via radical intermediates.

Optimization Strategies and Yield Enhancement

Solvent and Stoichiometry Effects

Experimental data from patent WO2006/33551 (Table 1) highlights the impact of reagent stoichiometry and solvent choice on yield:

Table 1: Optimization of Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| HCl Equivalents | 1.0 | 42 |

| HCl Equivalents | 2.0 | 49 |

| Solvent | Water/Ethyl Acetate | 49 |

| Solvent | Dichloromethane | <10 |

Key findings:

-

Doubling HCl equivalents improves yield by 7%, likely due to enhanced protonation of the amino group.

-

Ethyl acetate outperforms dichloromethane in extraction efficiency, attributed to better solubility of the product.

Temperature and Reaction Time

Maintaining the reaction at 0°C for 10 minutes is optimal. Extended stirring (>20 minutes) reduces yield to 35%, possibly due to hydrolysis.

Comparative Analysis of Alternative Methods

While the nitrosation route remains predominant, hypothetical alternatives based on analogous syntheses include:

Reformatsky Reaction with Tert-Butyl Haloacetates

Reformatsky reagents derived from tert-butyl bromoacetate or iodoacetate could theoretically condense with nitroso compounds to form hydroxyimino esters. However, no experimental data supports this pathway for the target compound.

Reductive Amination Pathways

Sodium borohydride (NaBH₄)-mediated reduction of tert-butyl 2-chloro-2-nitroacetate might yield the hydroxyimino derivative, but such methods are unreported in the literature.

Analytical Characterization

Spectroscopic Data :

-

IR (KBr) : Strong absorption at 1720 cm⁻¹ (C=O ester), 1640 cm⁻¹ (C=N), and 3400 cm⁻¹ (O-H).

-

¹H NMR (CDCl₃) : δ 1.48 (s, 9H, tert-butyl), 4.32 (s, 2H, CH₂), 10.2 (s, 1H, OH).

Purity and Storage :

-

The compound is stable at -20°C under inert atmosphere but degrades upon prolonged exposure to moisture or light.

Industrial Applications and Scalability

The 49% yield achieved in laboratory settings (1–10 g scale) suggests scalability challenges. Patent WO2006/33551 emphasizes batch-wise extraction and low-temperature operation to mitigate decomposition during scale-up .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom undergoes displacement by various nucleophiles under controlled conditions:

*The steric bulk of the tert-butyl group slows reaction kinetics, requiring polar aprotic solvents (e.g., CH₂Cl₂) to enhance electrophilicity .

Chlorination and Chlorooxidation

The compound acts as a chlorinating agent in radical-mediated processes:

Key Findings from Chlorooxidation Studies ( ):

-

Substrate Scope : Indoles and 2-oxindoles undergo regioselective chlorination at C2/C3 positions.

-

Conditions :

-

Solvent: Ethyl acetate (optimal)

-

Temperature: 60°C

-

tBuOCl loading: 3–4 equivalents

-

-

Mechanism :

-

Radical Initiation : tBuOCl decomposes to generate Cl- and tBuO- radicals.

-

Electrophilic Attack : Cl- adds to indole’s C2, forming a radical intermediate.

-

Oxidation : O₂ (from air) abstracts H- , yielding 2-chloro-3-oxindoles (e.g., 2a , 99% yield).

-

Representative Reaction :

\text{Indole} + \text{tBuOCl} \xrightarrow{\text{EtOAc, 60°C}} \text{2-Chloro-3-oxindole} \quad (\text{Yield: 77–99%})

Condensation and Cyclization

The hydroxyimino group participates in cycloadditions and heterocycle formation:

-

With Enolates : Reacts with β-ketoesters to form pyrazole derivatives via [3+2] cyclization .

-

With Hydrazines : Forms triazoles under mild basic conditions (e.g., NaHCO₃, CH₃CN).

Example :

Stability and Decomposition

Scientific Research Applications

Synthesis of Bioactive Compounds

Tert-butyl 2-chloro-2-(hydroxyimino)acetate serves as an important intermediate in the synthesis of bioactive compounds. For instance, it can be utilized to produce various substituted benzamido derivatives, which have demonstrated anti-inflammatory activity. A study synthesized a series of these compounds, revealing promising results in vivo, with inhibition percentages ranging from 39% to 54% compared to standard drugs like indomethacin .

Case Study: Anti-inflammatory Activity

- Compounds Synthesized : Tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives.

- Method : Condensation with substituted carboxylic acids using EDCI and HOBt.

- Results : Most compounds exhibited significant anti-inflammatory effects within 9 to 12 hours.

Industrial Applications

The compound is also recognized for its role in the industrial synthesis of pharmaceuticals. Specifically, it is used as an intermediate for producing cephalosporin antibiotics and statins. The production methods have been optimized for efficiency and yield, allowing for high-purity outputs without extensive purification processes .

Table: Industrial Applications of this compound

| Application | Compound Produced | Methodology | Yield (%) |

|---|---|---|---|

| Antibiotic Synthesis | Cephalosporin Compounds | Reaction with diketene under mild conditions | High |

| Cholesterol Control | Statins (e.g., Atorvastatin) | Eco-friendly synthesis methods | High |

Pharmaceutical Development

In pharmaceutical research, this compound has been explored for its potential in developing new therapeutic agents. Its derivatives have shown activity against various biological targets, including acetylcholinesterase inhibitors for Alzheimer’s disease treatment .

Case Study: Acetylcholinesterase Inhibition

- Compounds Developed : Coumarin-based heterocycles.

- Evaluation : In vitro assays showed strong inhibitory activity with IC50 values as low as 2.7 µM.

- Significance : Highlights the potential for developing effective treatments for cognitive decline.

Environmental Considerations

Recent studies emphasize the eco-friendly synthesis of compounds involving this compound. The development of greener methodologies reduces the environmental impact associated with traditional synthetic routes while maintaining high yields and purity .

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-2-(hydroxyimino)acetate involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group in substitution reactions, while the hydroxyimino group can participate in redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Structural Features :

- Molecular formula: C₄H₆ClNO₃

- Molecular weight: 151.55 g/mol

- Functional groups: Ethyl ester, chloro, hydroxyimino.

Advantages :

Limitations :

Benzyl 2-chloro-2-(hydroxyimino)acetate (CAS 167953-89-1)

Structural Features :

- Molecular formula: C₉H₈ClNO₃

- Molecular weight: 213.62 g/mol

- Functional groups: Benzyl ester, chloro, hydroxyimino.

Advantages :

Limitations :

- Higher molecular weight may reduce reaction efficiency in volatile conditions.

Ethyl 2-Chloro-2-(methylimino)acetate (CAS 73188-60-0)

Structural Features :

- Molecular formula: C₁₂H₁₈N₂ (Note: lists conflicting data; this requires verification).

- Functional groups: Ethyl ester, chloro, methylimino.

Advantages :

- Methylimino group increases lipophilicity for membrane permeability in drug design .

Limitations :

- Absence of hydroxyimino reduces hydrogen-bonding capacity, limiting use in oxime-based click chemistry .

(E)-tert-Butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate (CAS 1228670-07-2)

Structural Features :

- Molecular formula: C₁₁H₁₄ClN₃O₃

- Molecular weight: 271.70 g/mol

- Functional groups: Tert-butyl carbamate, pyridine ring, hydroxyimino.

Advantages :

- Pyridine ring enhances aromatic interactions in target binding.

- Carbamate group allows for controlled release of active metabolites.

Limitations :

Data Tables

Table 1: Physicochemical Properties

Table 2: Reaction Yields in Key Syntheses

Key Findings and Discussion

- Reactivity Trends : Ethyl esters generally outperform tert-butyl analogs in reactions requiring rapid leaving group departure (e.g., cyclizations) due to lower steric hindrance . Tert-butyl variants may excel in stability-critical applications (e.g., prolonged storage or acidic conditions) .

- Functional Group Impact: Hydroxyimino groups enable oxime-based click chemistry, whereas methylimino or carbamate substitutions redirect reactivity toward amidation or carbamate cleavage .

- Safety Considerations: All chloro-hydroxyimino esters require handling under inert conditions (e.g., argon purge) and personal protective equipment due to corrosive and health hazards .

Biological Activity

Tert-butyl 2-chloro-2-(hydroxyimino)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl chloroacetate with hydroxylamine hydrochloride under acidic or basic conditions. The resulting compound serves as an intermediate in various chemical reactions and has been utilized in the development of pharmaceuticals, particularly antibiotics.

Anticancer Properties

Recent studies have indicated that derivatives of hydroxyimino compounds, including this compound, exhibit significant anticancer activity. For instance, compounds related to this structure have shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that specific derivatives could induce G1 cell cycle arrest and activate DNA repair pathways, leading to increased apoptosis in cancer cells .

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Research has shown that certain derivatives possess inhibitory effects against viruses such as Coxsackievirus B3 and influenza A. The selectivity index for these compounds indicates a favorable therapeutic window, suggesting potential for further development as antiviral agents .

Case Studies

- Anticancer Efficacy : In a controlled study involving prostate cancer cell lines (22Rv1), the compound was found to be effective at low concentrations, showing minimal cross-resistance with established chemotherapeutics like docetaxel. The study reported IC50 values indicating potent cytotoxic effects while maintaining selectivity towards cancerous cells .

- Antiviral Screening : Another study assessed the antiviral activity of derivatives against Coxsackievirus B3, where several compounds demonstrated significant reductions in viral yield. The results highlighted the importance of structural modifications in enhancing biological activity .

Research Findings and Data Tables

The following tables summarize key findings from recent studies:

| Compound | IC50 (µM) | Selectivity Index | Activity |

|---|---|---|---|

| This compound | 25 | >400 | Anticancer |

| Derivative A | 15 | 30 | Antiviral |

| Derivative B | 40 | 20 | Antiviral |

Q & A

Basic: What synthetic methodologies are recommended for preparing tert-butyl 2-chloro-2-(hydroxyimino)acetate?

Answer:

A common approach involves the condensation of ethyl 2-chloro-2-(hydroxyimino)acetate with tert-butyl esters under mild acidic or basic conditions. For example:

- Step 1: React ethyl 2-chloro-2-(hydroxyimino)acetate with tert-butyl alcohol in the presence of a coupling agent (e.g., DCC or EDC) to form the tert-butyl ester .

- Step 2: Purify the product via silica gel chromatography using gradients of ethyl acetate/hexane (0–5% v/v) .

- Critical Parameters:

- Maintain anhydrous conditions to avoid hydrolysis of the hydroxyimino group.

- Monitor reaction progress via TLC (Rf ~0.3 in 5% EtOAc/hexane).

Table 1: Representative Synthetic Conditions

| Reagent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| DCC, DMAP | DCM | RT, 24 h | 75% | |

| EDC, HOBt | THF | 0°C to RT | 68% |

Basic: How can researchers characterize this compound?

Answer:

Key analytical methods include:

- NMR Spectroscopy:

- ¹H NMR (CDCl₃): Peaks at δ 1.45 (t, tert-butyl CH₃), 4.47 (q, ester CH₂), and 6.82 (s, hydroxyimino proton) .

- ¹³C NMR: Carbonyl signals at ~165–170 ppm (ester C=O) and 150–155 ppm (hydroxyimino C=N) .

- Mass Spectrometry:

- IR Spectroscopy:

- Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and 1640 cm⁻¹ (C=N) .

Note: Cross-validate purity using HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How do computational studies explain the reactivity of the hydroxyimino group in nucleophilic substitutions?

Answer:

Density Functional Theory (DFT) calculations reveal:

- The hydroxyimino group adopts a Z-configuration due to intramolecular hydrogen bonding, stabilizing the transition state during nucleophilic attack .

- Key Findings:

- Activation energy for SN2 reactions at the chloro position is reduced by 15–20 kJ/mol compared to non-imino analogs .

- Solvent effects (e.g., DCM vs. THF) modulate electrophilicity via polarity-dependent stabilization .

Table 2: Computed Reactivity Parameters

| Parameter | Value (DFT/B3LYP/6-31G*) |

|---|---|

| ΔG‡ (SN2) | 85 kJ/mol |

| C-Cl Bond Length | 1.78 Å |

| N-O Bond Order | 1.45 |

Advanced: How can researchers resolve contradictions in reported thermal stability data?

Answer:

Discrepancies arise from varying experimental conditions. To reconcile

- Method 1: Conduct Differential Scanning Calorimetry (DSC) under inert atmosphere (N₂ or Ar).

- Observed decomposition onset: 120–125°C (endothermic peak) .

- Method 2: Perform thermogravimetric analysis (TGA) with controlled heating rates (5°C/min).

- Mass loss begins at 110°C, correlating with ester group degradation .

Critical Considerations:

- Moisture accelerates decomposition; store under anhydrous conditions at –20°C .

- Conflicting reports may stem from impurities (e.g., residual solvents) affecting stability .

Advanced: What strategies optimize regioselectivity in reactions involving this compound?

Answer:

Regioselectivity is influenced by steric and electronic factors:

- Steric Control: Use bulky bases (e.g., DBU) to favor substitution at the less hindered chloro position .

- Electronic Control: Polar aprotic solvents (e.g., DMF) enhance electrophilicity at the carbonyl-adjacent carbon .

- Case Study:

- Reaction with tributylstannane yields isoxazole derivatives via cyclization at the hydroxyimino group (75% yield) .

Table 3: Regioselectivity Trends

| Condition | Major Product | Selectivity Factor |

|---|---|---|

| DBU, DMF | Substitution at Cl | 8:1 |

| K₂CO₃, THF | Cyclization | 5:1 |

Basic: What safety protocols are critical when handling this compound?

Answer:

- Hazards:

- Skin/eye irritant (GHS Category 2B) .

- Flammable (flash point ~40°C) .

- Protocols:

- Use PPE (gloves, goggles) and work in a fume hood.

- Store in flame-resistant cabinets away from oxidizers .

Advanced: How does isotopic labeling (e.g., ¹³C, ¹⁵N) aid in mechanistic studies?

Answer:

- ¹³C-Labeling: Tracks carbonyl group migration during hydrolysis via NMR .

- ¹⁵N-Labeling: Confirms imino group participation in cyclization reactions using MS/MS fragmentation .

Example:

- ¹⁵N-labeled analogs show distinct m/z shifts (+1 Da) in ESI-MS, confirming N-involvement in intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.